molecular formula C10H10O B8667392 5-Ethylbenzofuran

5-Ethylbenzofuran

Cat. No. B8667392
M. Wt: 146.19 g/mol
InChI Key: ZJBGVUBFQCFOSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US03975537

Procedure details

5-ethylbenzofuran in the procedure of Example 29 for 5-chlorobenzofuran followed by the synthetic steps of hydrazine reduction, acylation, demethylation, epoxide formation and opening of the epoxide with isopropylamine as described therein gives, ultimately, the following substituted benzofurans:
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
epoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
epoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
substituted benzofurans
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[CH:4]=[CH:5][C:6]2[O:10][CH:9]=[CH:8][C:7]=2[CH:11]=1)C.ClC1C=CC2OC=CC=2C=1.NN.C(N)(C)C>>[CH3:1][C:3]1[CH:4]=[CH:5][C:6]2[O:10][CH:9]=[CH:8][C:7]=2[CH:11]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C=1C=CC2=C(C=CO2)C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=CC2=C(C=CO2)C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NN
Step Four
Name
epoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
epoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)N
Step Seven
Name
substituted benzofurans
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
as described therein gives

Outcomes

Product
Name
Type
Smiles
CC=1C=CC2=C(C=CO2)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.